N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-26-18-4-2-3-5-19(18)27-13-20(23)22(17-10-11-28(24,25)14-17)12-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGEYGQDJJQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has garnered interest in medicinal chemistry due to its possible applications in treating various diseases, particularly cancer. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19ClN2O6S
- Molecular Weight : 438.88 g/mol
- CAS Number : 585549-15-1
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Chlorobenzyl Intermediate : Reacting 4-chlorobenzyl chloride with a suitable nucleophile.
- Synthesis of Dioxidotetrahydrothiophenyl Intermediate : Oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
- Coupling Reaction : The chlorobenzyl and dioxidotetrahydrothiophenyl intermediates are coupled with 2-(2-methoxyphenoxy)acetic acid under controlled conditions.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma).
- Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells, which is critical for its anticancer effects .
Enzyme Inhibition
The compound may also act as an inhibitor of specific kinases involved in signaling pathways that regulate cell growth and survival. Such inhibition can lead to therapeutic benefits in conditions where these pathways are dysregulated, such as cancer.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various compounds similar to this compound, it was found that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines. Flow cytometry analyses confirmed that this reduction was associated with increased apoptosis rates .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound interacts with cellular targets. It was observed that the presence of the dioxidotetrahydrothiophene moiety enhances its binding affinity to specific enzymes, potentially leading to a more pronounced biological effect compared to structurally similar compounds lacking this feature.
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C19H19ClN2O6S |
| Molecular Weight | 438.88 g/mol |
| CAS Number | 585549-15-1 |
| Anticancer Activity | Significant inhibition of cell proliferation in MCF-7, SW480, A549 cells |
| Mechanism of Action | Induces G2/M cell cycle arrest and apoptosis |
| Enzyme Inhibition | Potential inhibitor of specific kinases |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a chlorobenzyl moiety, a tetrahydrothiophene unit, and an acetamide group. Its molecular formula is , indicating a significant degree of complexity that may contribute to its diverse biological activities. The unique combination of functional groups may confer specific chemical and biological properties that distinguish it from similar compounds.
Medicinal Chemistry
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide shows promise as a pharmaceutical compound due to its potential biological activities. Research indicates that compounds with similar structural characteristics often exhibit inhibitory effects on various enzymes. Notably, studies have suggested its potential to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which can have therapeutic implications for conditions such as gout and other inflammatory diseases .
Case Study: Xanthine Oxidase Inhibition
- Objective: To evaluate the compound's inhibitory effect on xanthine oxidase.
- Method: Molecular docking studies were conducted to assess binding affinity.
- Findings: The compound effectively binds to the active site of xanthine oxidase, suggesting its potential as a selective inhibitor .
The compound has been studied for its biological activity, particularly in relation to cancer research. Similar compounds have shown cytotoxic activity against various human cancer cell lines. The potential for this compound to act as an anticancer agent is under investigation, with ongoing studies focusing on its mechanisms of action and therapeutic implications .
Case Study: Anticancer Activity
- Objective: To explore the cytotoxic effects of the compound on cancer cells.
- Method: In vitro assays were performed on several human cancer cell lines.
- Findings: Preliminary results indicate significant cytotoxicity, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Industrial Applications
In addition to medicinal applications, this compound may find use in the production of specialty chemicals or materials. Its unique chemical properties could be leveraged in the synthesis of other valuable compounds or materials in industrial settings.
Q & A
What synthetic methodologies are optimized for preparing N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide?
Level : Basic
Methodology :
- Step 1 : React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with potassium carbonate in DMF.
- Step 2 : Add chloroacetylated intermediates (e.g., 4-chlorobenzyl derivatives) to the reaction mixture.
- Step 3 : Monitor reaction progress via TLC. Post-completion, precipitate the product with water and purify via recrystallization or column chromatography.
- Key Parameters : Solvent choice (DMF enhances nucleophilicity), stoichiometric ratios (1.5 mol equivalents of chloroacetylated intermediates), and ambient temperature conditions to minimize side reactions.
How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Level : Advanced
Methodology :
- Conflict Identification : Compare experimental NMR chemical shifts (e.g., acetamide protons, aromatic signals) with crystallographic bond lengths/angles. For example, discrepancies in carbonyl group geometry (planar vs. twisted) may arise due to dynamic effects in solution.
- Resolution Strategies :
- Perform DFT calculations to model solution-state conformations.
- Use variable-temperature NMR to detect rotational barriers around the acetamide bond.
- Validate crystallographic data against known analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where nitro group torsion angles explain planar deviations).
What spectroscopic techniques are critical for characterizing purity and functional groups?
Level : Basic
Methodology :
- IR Spectroscopy : Confirm sulfone (S=O, ~1300–1150 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) stretches.
- NMR :
- ¹H NMR : Identify methoxy (δ 3.7–3.9 ppm), tetrahydrothiophene-dioxide protons (δ 2.5–3.5 ppm), and aromatic signals (δ 6.8–7.4 ppm).
- ¹³C NMR : Verify carbonyl carbons (δ 165–175 ppm) and sulfone groups (δ 50–60 ppm).
- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
How can in vitro bioactivity assays be designed to evaluate hypoglycemic potential?
Level : Advanced
Methodology :
- Cell Models : Use pancreatic β-cell lines (e.g., INS-1) to assess insulin secretion under glucose stimulation.
- Enzyme Targets : Test inhibition of α-glucosidase or dipeptidyl peptidase-4 (DPP-4) via fluorometric assays.
- Dose-Response Analysis : Apply concentrations from 1 nM to 100 µM, with metformin as a positive control.
- Data Validation : Cross-reference with in vivo murine models (e.g., streptozotocin-induced diabetic mice) to confirm translational relevance .
What computational approaches predict the compound’s pharmacokinetic properties?
Level : Advanced
Methodology :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Molecular Dynamics (MD) : Simulate binding stability to target receptors (e.g., PPAR-γ) over 100 ns trajectories.
- Metabolite Identification : Employ MetaSite to predict Phase I/II metabolism pathways, focusing on sulfone reduction or O-demethylation .
How should researchers address discrepancies in toxicity profiles across species?
Level : Advanced
Methodology :
- In Vitro Tox Screens : Perform MTT assays on hepatocytes (HepG2) and renal cells (HEK-293) to assess IC₅₀ values.
- Species-Specific Metabolism : Compare murine vs. human liver microsomes to identify metabolic activation pathways (e.g., cytochrome P450 isoforms).
- Contradiction Analysis : If murine LD₅₀ is lower than in vitro human toxicity, investigate interspecies differences in sulfone metabolism or transporter expression.
What strategies optimize yield in multi-step syntheses of this compound?
Level : Basic
Methodology :
- Intermediate Purification : Use flash chromatography after each step to remove unreacted starting materials (e.g., 4-chlorobenzyl chloride).
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. acetonitrile) for nucleophilic substitution steps.
- Yield Tracking : Isolate and characterize intermediates (e.g., via melting point and HPLC) to identify bottlenecks.
How do structural modifications influence receptor binding affinity?
Level : Advanced
Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl).
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., GLP-1 receptor).
- Experimental Validation : Measure binding constants via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
What are best practices for resolving low crystallinity in X-ray studies?
Level : Advanced
Methodology :
- Crystallization Optimization : Screen solvents (ethanol/water mixtures) and employ slow evaporation at 4°C.
- Crystal Soaking : Introduce heavy atoms (e.g., HgCl₂) for phasing in poor-diffraction crystals.
- Data Collection : Use synchrotron radiation for high-resolution datasets if in-house sources fail.
How can fluorescence spectroscopy quantify cellular uptake?
Level : Advanced
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
